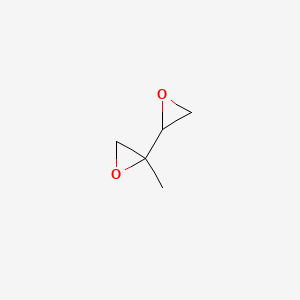
2-Methyl-1,2,3,4-diepoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,3,4-diepoxybutane is a chemical compound known for its high reactivity due to the presence of two epoxide groups. It is a colorless liquid at room temperature and is highly flammable. This compound is used in various industrial applications, including as a chemical intermediate and a cross-linking agent for polymers .
Méthodes De Préparation
2-Methyl-1,2,3,4-diepoxybutane can be synthesized through the epoxidation of 2-methyl-1,3-butadiene. The reaction typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the formation of the diepoxide . Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield .
Analyse Des Réactions Chimiques
2-Methyl-1,2,3,4-diepoxybutane undergoes various chemical reactions due to its epoxide groups. These reactions include:
Hydrolysis: In the presence of water and acid or base catalysts, the epoxide rings open to form diols.
Polymerization: The compound can polymerize in the presence of catalysts or when heated, leading to the formation of polymers.
Reactions with Nucleophiles: It reacts with nucleophiles such as amines, alcohols, and thiols, resulting in the opening of the epoxide rings and the formation of corresponding adducts.
Applications De Recherche Scientifique
2-Methyl-1,2,3,4-diepoxybutane is used in various scientific research applications, including:
Mécanisme D'action
The primary mechanism of action of 2-Methyl-1,2,3,4-diepoxybutane involves the formation of DNA-DNA cross-links. This occurs through the reaction of the epoxide groups with nucleophilic sites in DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can interfere with DNA replication and transcription, ultimately leading to cell death or mutagenesis . The compound also induces apoptosis in cells via the upregulation of the tumor-suppressor p53 protein .
Comparaison Avec Des Composés Similaires
2-Methyl-1,2,3,4-diepoxybutane is similar to other diepoxides such as 1,2:3,4-diepoxybutane and butadiene diepoxide. its unique structure, with a methyl group attached to the carbon backbone, imparts distinct reactivity and properties. Similar compounds include:
1,23,4-Diepoxybutane: A related diepoxide with similar reactivity but without the methyl group.
Butadiene diepoxide: Another diepoxide used in industrial applications.
2,3-Dimethyl-2,3-diepoxybutane: A compound with two methyl groups, leading to different steric and electronic effects.
Propriétés
Numéro CAS |
6341-85-1 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
2-methyl-2-(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C5H8O2/c1-5(3-7-5)4-2-6-4/h4H,2-3H2,1H3 |
Clé InChI |
YDCANTZAVGJEFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


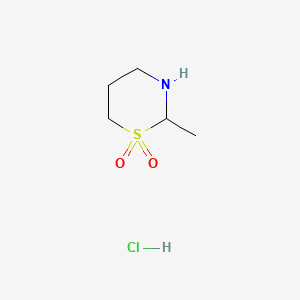
amine dihydrochloride](/img/structure/B13455795.png)
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
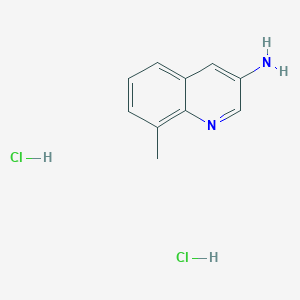
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
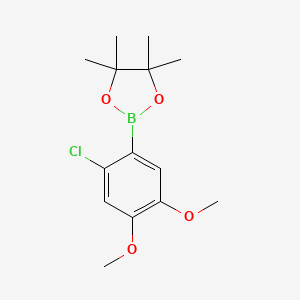
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
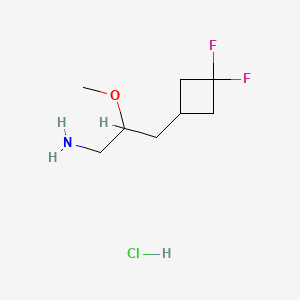
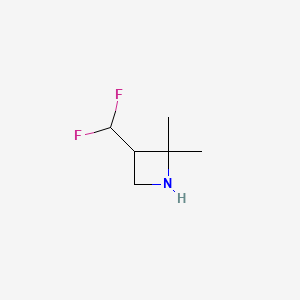

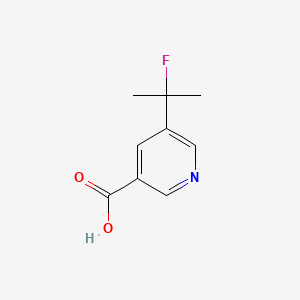
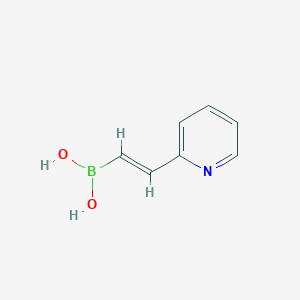
![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)
